Ozagrel sodium

Vue d'ensemble

Description

Ozagrel sodium est un inhibiteur de la synthèse de la thromboxane A2 utilisé principalement comme agent antiplaquettaire. Il est connu pour sa capacité à inhiber la synthèse de la thromboxane A2, un composé qui favorise l'agrégation plaquettaire et la vasoconstriction. Cela rend l'this compound utile dans le traitement d'affections telles que l'accident vasculaire cérébral ischémique et d'autres troubles thrombotiques .

Mécanisme D'action

- TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, playing a critical role in blood clot formation .

- This compound’s effects include:

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

Ozagrel sodium plays a significant role in biochemical reactions, particularly those involving enzymes, proteins, and other biomolecules. It is known to inhibit the enzyme thromboxane A2 (TXA2) synthase . This enzyme is critical for platelet aggregation, a process that this compound effectively inhibits .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It exerts protective effects against oxygen-glucose deprivation injury in PC12 cells . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to the active sites of proteins critical for platelet aggregation, such as P2Y12 and TXA2 . This binding interaction results in the inhibition of these proteins, leading to a decrease in platelet aggregation .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It inhibits the synthesis of thromboxane A2 (TXA2), a metabolite involved in the pathway of platelet aggregation .

Transport and Distribution

Given its role in inhibiting TXA2 synthase, it can be inferred that it interacts with this enzyme within cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Considering its role in inhibiting TXA2 synthase, it is likely localized in areas where this enzyme is present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'ozagrel sodium implique plusieurs étapes clés :

Alkylation : Cet intermédiaire est ensuite alkylé avec de l'imidazole pour former l'ester éthylique de l'ozagrel.

Saponification : L'ester éthylique est ensuite saponifié pour donner l'ozagrel.

Méthodes de production industrielle

Dans les milieux industriels, l'this compound est produit en dissolvant l'ozagrel dans de l'eau pour injection, en ajoutant de l'hydroxyde de sodium équimolaire pour former le sel de sodium, puis en ajoutant des agents stabilisants tels que le sulfite de sodium et l'édétate disodique de calcium. La solution est ensuite filtrée, remplie dans des flacons et stérilisée .

Analyse Des Réactions Chimiques

Types de réactions

L'ozagrel sodium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans certaines conditions, bien que les détails spécifiques sur les produits d'oxydation soient limités.

Réduction : Le composé peut être réduit, en particulier en présence d'agents réducteurs comme le borohydrure de sodium.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier impliquant le cycle imidazole.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.

Substitution : Les nucléophiles tels que les amines et les thiols peuvent participer à des réactions de substitution.

Principaux produits

Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans les études sur l'inhibition de la synthèse de la thromboxane A2.

Biologie : La recherche sur ses effets sur l'agrégation plaquettaire et la vasoconstriction est en cours.

Industrie : Son rôle dans le développement de thérapies antiplaquettaires est significatif.

Mécanisme d'action

L'this compound exerce ses effets en inhibant sélectivement la thromboxane A2 synthase, réduisant ainsi la production de thromboxane A2. Cette inhibition entraîne une diminution de l'agrégation plaquettaire et de la vasoconstriction, améliorant le flux sanguin et réduisant le risque d'événements thrombotiques . Les cibles moléculaires comprennent la thromboxane A2 synthase et les voies associées impliquées dans la fonction plaquettaire .

Applications De Recherche Scientifique

Ozagrel sodium has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of thromboxane A2 synthesis inhibition.

Biology: Research on its effects on platelet aggregation and vasoconstriction is ongoing.

Medicine: It is used in the treatment of ischemic stroke and other thrombotic conditions.

Industry: Its role in the development of antiplatelet therapies is significant.

Comparaison Avec Des Composés Similaires

Composés similaires

Edaravone : Un capteur de radicaux libres utilisé en combinaison avec l'this compound pour des effets thérapeutiques améliorés.

Unicité

L'this compound est unique par sa forte sélectivité pour l'inhibition de la thromboxane A2 synthase, ce qui le rend particulièrement efficace pour réduire l'agrégation plaquettaire et la vasoconstriction. Sa combinaison avec d'autres composés comme l'edaravone a montré une efficacité accrue dans le traitement de l'accident vasculaire cérébral ischémique .

Activité Biologique

Ozagrel sodium, a potent antiplatelet agent and thromboxane A2 (TXA2) receptor antagonist, has garnered attention for its clinical applications, particularly in the treatment of ischemic cerebrovascular diseases. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological properties, and its therapeutic implications.

This compound functions primarily by inhibiting thromboxane A2 synthesis, which plays a crucial role in platelet aggregation and vasoconstriction. By blocking TXA2 receptors, this compound effectively reduces platelet activation and aggregation, thereby mitigating thrombus formation in conditions such as acute ischemic stroke.

Pharmacological Properties

- Antiplatelet Activity : this compound has been shown to exhibit significant antiplatelet effects. In a study involving rat models of ischemic stroke, this compound was administered intravenously at a dose of 3 mg/kg, demonstrating a marked reduction in platelet aggregation compared to control groups .

- Neuroprotective Effects : Recent investigations have highlighted the neuroprotective properties of this compound. In vitro studies using PC12 cells exposed to oxygen-glucose deprivation revealed that this compound could mitigate cellular injury and promote cell survival, suggesting its potential as a therapeutic agent in neuroprotection .

- Combination Therapy : this compound has also been studied in combination with other agents. For instance, a clinical trial demonstrated that combining this compound with atorvastatin significantly improved inflammatory markers and reduced glucose levels in patients with type 2 diabetes and lacunar infarction . This combination therapy not only enhanced therapeutic efficacy but also minimized adverse effects associated with higher doses of atorvastatin alone.

Case Studies and Clinical Trials

- Ischemic Stroke : A study involving 60 patients treated with this compound combined with edaravone showed a higher total effective rate compared to those receiving edaravone alone. This suggests that this compound may enhance the clinical outcomes in acute cerebral infarction cases .

- Diabetes Management : In another clinical trial focusing on patients with type 2 diabetes, this compound was found to effectively regulate inflammatory responses and improve metabolic parameters when used alongside atorvastatin . The results indicated significant reductions in fasting plasma glucose (FPG) and postprandial blood glucose (PBG) levels compared to control treatments.

Data Summary

| Study | Objective | Findings | |

|---|---|---|---|

| Imamura et al. (2003) | Evaluate antiplatelet effects | Significant reduction in platelet aggregation | Supports use in ischemic stroke |

| Gai et al. (2019) | Assess neuroprotective effects | Mitigated cellular injury in PC12 cells | Potential for neuroprotective therapy |

| Zhang et al. (2021) | Investigate combination therapy | Improved inflammatory markers; reduced glucose levels | Effective for diabetes management without increased side effects |

Propriétés

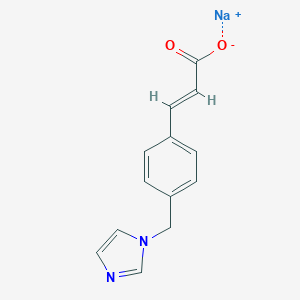

IUPAC Name |

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNYJCOBUTXCBR-IPZCTEOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172327 | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189224-26-8 | |

| Record name | Ozagrel sodium [JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OZAGREL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ozagrel sodium is a selective thromboxane A2 (TXA2) synthase inhibitor. [, , , , ] It prevents the conversion of prostaglandin H2 to TXA2, a potent vasoconstrictor and platelet aggregator. [, , ]

ANone: By inhibiting TXA2 synthesis, this compound exerts antithrombotic effects and may also modulate inflammatory responses. [, , , ] Studies have shown that this compound can:

- Reduce platelet aggregation [, , , , , ]

- Decrease plasma levels of TXB2, a stable metabolite of TXA2 [, ]

- Increase the ratio of prostacyclin (PGI2) to TXA2, favoring vasodilation and inhibiting platelet aggregation [, , ]

- Modulate the levels of endothelin-1 (ET-1) and calcitonin gene-related peptide (CGRP) in brain tissues following cerebral ischemia []

ANone: The molecular formula of this compound is C13H11NNaO4S, and its molecular weight is 313.29 g/mol. []

ANone: While the provided research papers don't provide detailed spectroscopic data, some studies utilize analytical techniques like HPLC to determine the content of this compound in pharmaceutical preparations. [, ]

ANone: Studies investigating the solubility product constants of this compound and calcium chloride suggest that mixing these solutions is safe under clinical conditions, with no appreciable risk of incompatibility. []

ANone: Research indicates that this compound remains stable for up to 6 hours when mixed with invertose injection, fructose injection, or xylitol injection. []

ANone: This section is not applicable to this compound as it is not a catalyst. This compound's primary mode of action involves enzyme inhibition rather than catalytic activity.

ANone: The provided research papers primarily focus on in vivo and in vitro studies of this compound and do not delve into computational chemistry or modeling approaches.

ANone: The research papers do not provide specific information on the SAR of this compound or the impact of structural modifications on its activity.

ANone: One study describes a formulation for this compound injection containing sodium citrate and calcium disodium edetate, claiming improved light stability, clarity, and stability without crystal formation. [] Another study highlights a sodium this compound chloride injection formulated with glycine, citric acid, and sodium hydroxide, aiming for higher stability and cost-effectiveness. []

ANone: The provided research articles primarily focus on the therapeutic aspects of this compound and do not discuss SHE regulations.

ANone: The provided research papers do not go into detail regarding the ADME profile of this compound.

ANone: Research suggests that this compound is primarily used in the treatment of:

- Acute cerebral infarction [, , , , , , , , , , , , , , , , , ]

- Unstable angina pectoris [, ]

- Peripheral artery disease in diabetic patients []

- Cerebral vasospasm following aneurysmal subarachnoid hemorrhage []

- Lung injury induced by limb ischemia-reperfusion []

- Chronic heart failure caused by coronary heart disease []

- TNBS-induced colitis (in rats) []

ANone: Researchers have employed rat models to investigate the effects of this compound in various conditions, including:

- Focal cerebral ischemia []

- Myocardial ischemia []

- Limb ischemia-reperfusion induced lung injury []

- TNBS-induced colitis []

ANone: The provided research papers do not discuss resistance mechanisms or cross-resistance related to this compound.

ANone: While the provided research papers focus primarily on the efficacy of this compound, several studies mention its safety profile. These studies report no significant adverse reactions or side effects associated with this compound treatment. [, , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.